

Application Notes and Protocols: "New Red" Fluorophores in Super-Resolution Microscopy

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Compound of Interest

Compound Name: *New Red*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a selection of "**New Red**" fluorophores optimized for super-resolution microscopy. This guide includes their photophysical properties, detailed experimental protocols for various super-resolution techniques, and examples of their application in studying key signaling pathways.

I. Introduction to "New Red" Fluorophores for Super-Resolution Microscopy

The advent of super-resolution microscopy has broken the diffraction barrier, enabling visualization of cellular structures and molecular interactions with unprecedented detail. A critical component of these advanced imaging techniques is the development of bright, photostable, and photoswitchable fluorophores. "**New Red**" fluorescent probes, emitting in the longer wavelength spectrum, are particularly advantageous as they minimize phototoxicity and cellular autofluorescence, allowing for clearer imaging deep within samples. This document focuses on a selection of recently developed red fluorophores that have demonstrated exceptional performance in techniques such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).

II. Quantitative Data Presentation

The selection of an appropriate fluorophore is critical for the success of any super-resolution experiment. The following tables summarize the key photophysical properties of several "New Red" dyes and fluorescent proteins, facilitating a direct comparison of their performance characteristics.

Table 1: Photophysical Properties of Selected "New Red" Organic Dyes

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield	Fluorescence Lifetime (ns)	Recommended STED Depletion (nm)
Abberior STAR RED	638	655	120,000	0.90	3.4	750 - 800
Abberior STAR 635	635	655	110,000	-	2.8	750 - 800
Abberior STAR 635P	633	654	120,000	-	-	750 - 800
Abberior LIVE RED	629	647	110,000	-	4.5	750 - 800
CF®583R	583	606	-	-	-	-
CF®597R	597	620	-	-	-	-

Table 2: Photophysical Properties of Selected "New Red" Fluorescent Proteins

Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield	Brightness ¹	Photostability (Bleaching Half-Time)
mScarlet3	569	594	104,000	0.75	78.0	-
mRuby3	558	592	128,000	0.45	57.6	200% improvement over mRuby2
PA-TagRFP (activated)	562	595	66,000	0.38	25.1	1.2-fold slower photobleaching than PAmCherry 1

¹ Brightness is calculated as (Extinction Coefficient * Quantum Yield) / 1000.

III. Experimental Protocols

Detailed methodologies for immunofluorescence, live-cell imaging, and specific super-resolution techniques are provided below.

A. Protocol for Immunofluorescence with Abberior STAR Dyes for STED Microscopy

This protocol is optimized for labeling fixed cells with Abberior STAR RED, STAR 635, or STAR 635P for STED imaging.

Materials:

- Cells grown on #1.5H coverslips (170 µm thickness)

- Phosphate-Buffered Saline (PBS)
- Fixative: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
- Primary Antibody (specific to the target of interest)
- Abberior STAR dye-conjugated Secondary Antibody (e.g., goat anti-mouse STAR RED)
- Mounting Medium: Abberior Mount Solid Antifade or similar high refractive index medium

Procedure:

- Cell Fixation:
 - Wash cells three times with pre-warmed PBS.
 - Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash three times with PBS.
- Blocking:
 - Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to its optimal working concentration.

- Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Wash three times with PBST for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the Abberior STAR dye-conjugated secondary antibody in Blocking Buffer (typically 1:100 to 1:500 dilution). Protect from light from this step onwards.
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.
 - Wash three times with PBST for 5 minutes each, followed by a final wash in PBS.
- Mounting:
 - Carefully remove the coverslip from the washing buffer and wick away excess liquid.
 - Mount the coverslip onto a microscope slide with a drop of mounting medium.
 - Seal the edges with nail polish and allow to cure if necessary.
- Imaging:
 - Image using a STED microscope equipped with appropriate excitation (e.g., 640 nm) and depletion (e.g., 775 nm) lasers.

B. Protocol for Live-Cell STED Imaging with Abberior LIVE Dyes

This protocol provides a general guideline for staining living cells with cell-permeable Abberior LIVE RED mito for imaging mitochondria.

Materials:

- Cells cultured in a glass-bottom dish suitable for live-cell imaging.

- Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
- Abberior LIVE RED mito stock solution (e.g., 1 mM in DMSO).
- Pre-warmed live-cell imaging medium.

Procedure:

- Preparation of Staining Solution:
 - Prepare a fresh staining solution by diluting the Abberior LIVE RED mito stock solution in pre-warmed live-cell imaging medium to a final concentration of 250-500 nM.[\[1\]](#) The optimal concentration may vary depending on the cell type.[\[1\]](#)
- Cell Staining:
 - Remove the cell culture medium and wash the cells once with pre-warmed live-cell imaging medium.
 - Add the staining solution to the cells and incubate for 30 minutes at 37°C and 5% CO₂.
- Washing:
 - Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.
- Imaging:
 - Image the cells immediately on a STED microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).[\[1\]](#)
 - Use appropriate excitation (e.g., 635 nm) and depletion (e.g., 775 nm) lasers.

C. Protocol for (d)STORM Imaging with CF® Dyes

This protocol is adapted for single-color (d)STORM imaging using CF®583R or CF®597R.

Materials:

- Immunolabeled sample on a coverslip (prepared as in Protocol A, using a CF® dye-conjugated secondary antibody).
- (d)STORM Imaging Buffer:
 - Tris-HCl-based buffer (e.g., 50 mM Tris, pH 8.0, 10 mM NaCl).
 - Oxygen Scavenging System: 5% (w/v) glucose, 0.8 mg/mL glucose oxidase, and 40 µg/mL catalase.
 - Thiol: 100 mM cysteamine (MEA).

Procedure:

- Sample Mounting:
 - Mount the coverslip on a microscope slide with a small volume of freshly prepared (d)STORM imaging buffer.
 - Seal the edges to prevent buffer evaporation and oxygen re-entry.
- Imaging:
 - Use a STORM microscope with an appropriate laser for excitation (e.g., 561 nm for CF®583R).
 - Illuminate the sample with high laser power to induce photoswitching of the CF® dye into a dark state.
 - Use a lower power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual fluorophores.
 - Acquire a series of thousands of images (frames) to capture the emission of individual blinking molecules.
- Image Reconstruction:

- Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to determine the precise coordinates of each detected fluorophore.
- Render the final super-resolution image from the localization data.

D. Protocol for Live-Cell PALM Imaging with PA-TagRFP

This protocol describes the steps for performing live-cell PALM imaging of proteins tagged with PA-TagRFP.[\[2\]](#)[\[3\]](#)

Materials:

- Cells expressing the protein of interest fused to PA-TagRFP, cultured on a glass-bottom dish.
- Live-cell imaging medium.
- PALM microscope with lasers for photoactivation (e.g., 405 nm) and excitation (e.g., 561 nm).
- Live-cell incubation chamber.

Procedure:

- Cell Culture and Transfection:
 - Transfect cells with a plasmid encoding the PA-TagRFP fusion protein 24-48 hours before imaging.
- Imaging Preparation:
 - Replace the culture medium with fresh, pre-warmed live-cell imaging medium.
 - Place the dish on the microscope stage within the incubation chamber.
- Imaging:
 - Use a low-power 405 nm laser to photoactivate a sparse subset of PA-TagRFP molecules.
[\[2\]](#)

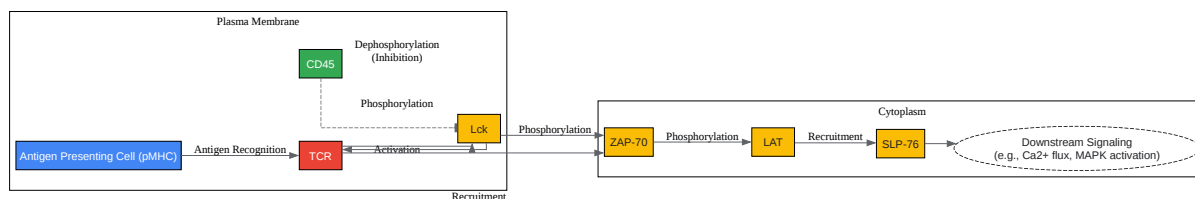
- Simultaneously, excite the activated red form of PA-TagRFP with a 561 nm laser and record the fluorescence of individual molecules until they photobleach.[2]
- Repeat the activation and excitation cycle for thousands of frames to collect data from a large population of molecules. The power of the activation laser can be gradually increased during the acquisition to maintain a constant density of activated molecules.
- Data Analysis:
 - Process the image stack to localize the center of each single-molecule fluorescence event with high precision.
 - Reconstruct the super-resolution image by plotting the coordinates of all localized molecules.

IV. Visualizing Signaling Pathways with "New Red" Fluorophores

Super-resolution microscopy with "**New Red**" fluorophores has been instrumental in dissecting the nanoscale organization and dynamics of signaling pathways. Below are simplified diagrams of key signaling pathways that can be investigated, along with the corresponding DOT language scripts for their generation.

A. T-Cell Receptor (TCR) Signaling Pathway

Super-resolution imaging has revealed the formation of protein clusters, or "microclusters," upon TCR activation, which are critical for signal initiation.[4]



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Caption: Simplified TCR signaling cascade initiated by antigen recognition.

B. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The dimerization and subsequent autophosphorylation of EGFR upon ligand binding are key events that can be visualized at the single-molecule level.

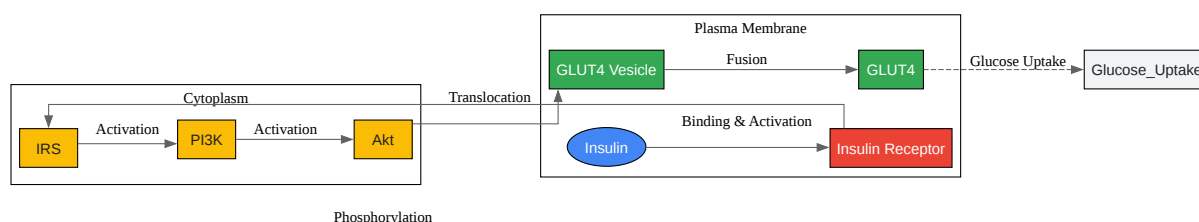


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Caption: Core EGFR signaling pathway leading to cellular responses.

C. Insulin Receptor Signaling Pathway

Super-resolution imaging can elucidate the clustering of insulin receptors and the subsequent recruitment of downstream signaling molecules.



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Caption: Key steps in the insulin signaling pathway leading to glucose uptake.

V. Conclusion

The "**New Red**" fluorophores presented here offer significant advantages for super-resolution microscopy, enabling researchers to probe cellular structures and dynamics with greater clarity and for longer durations. The provided protocols and pathway examples serve as a starting point for the application of these powerful tools in diverse areas of biological and biomedical research, from fundamental cell biology to drug discovery. Careful selection of fluorophores based on their quantitative properties and optimization of labeling and imaging protocols will be key to achieving high-quality, high-resolution data.

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- To cite this document: BenchChem. [Application Notes and Protocols: "New Red" Fluorophores in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360722#new-red-in-super-resolution-microscopy]

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